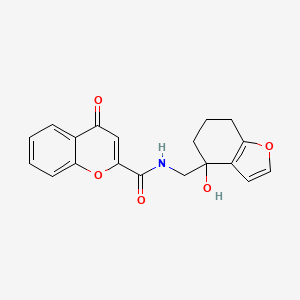

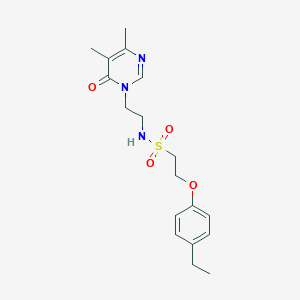

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H19F3N2O3 and its molecular weight is 404.389. The purity is usually 95%.

BenchChem offers high-quality Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate:

Antimicrobial Agents

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

This compound has been studied for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. Researchers are exploring its use in targeted cancer therapies, aiming to minimize side effects compared to traditional chemotherapy .

Photocatalysis

In the field of photocatalysis, this compound can act as a catalyst in light-driven chemical reactions. Its ability to absorb light and transfer energy efficiently makes it useful in environmental applications, such as degrading pollutants in water and air .

Organic Synthesis

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is valuable in organic synthesis. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its versatility in forming various chemical bonds makes it a crucial intermediate in synthetic chemistry .

Neuroprotective Agents

Studies suggest that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

These diverse applications highlight the compound’s versatility and potential in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Antimicrobial Research Anticancer Research Photocatalysis Organic Synthesis : Fluorescent Probes : Enzyme Inhibition : Material Science : Neuroprotective Agents

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-amino-3-trifluoromethylbenzoic acid with ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-amino-3-trifluoromethylbenzoic acid", "ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-trifluoromethylbenzoic acid (1.0 equiv) and ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 3: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a suitable solvent (e.g. ethanol) and add sodium borohydride (1.5 equiv) to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete reduction of the imine intermediate.", "Step 7: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the pure product, Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS番号 |

1242872-19-0 |

分子式 |

C21H19F3N2O3 |

分子量 |

404.389 |

IUPAC名 |

ethyl 8-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H19F3N2O3/c1-3-29-20(28)16-18(14-9-6-7-12(2)17(14)26-19(16)27)25-11-13-8-4-5-10-15(13)21(22,23)24/h4-10H,3,11H2,1-2H3,(H2,25,26,27) |

InChIキー |

REVCFYVRGSLPMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)

![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)